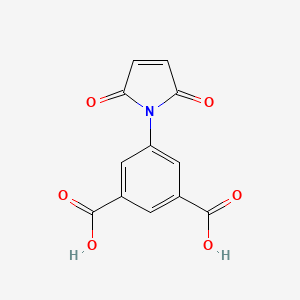

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid

Vue d'ensemble

Description

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C12H7NO6. It is characterized by the presence of a pyrrole ring fused to a benzene ring, with two carboxylic acid groups attached to the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid typically involves the reaction of maleic anhydride with an aromatic amine, followed by cyclization and oxidation steps. One common method involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then cyclized to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Nucleophilic Additions to the Maleimide Group

The α,β-unsaturated carbonyl system in the maleimide group undergoes nucleophilic attacks, forming adducts with thiols, amines, and other nucleophiles.

Example : Reaction with propane-1-thiol under physiological pH yields a stable thioether conjugate, as demonstrated in PubChem data for analogous maleimides .

Esterification and Amidation of Carboxylic Acids

The two carboxylic acid groups participate in classical acid-catalyzed esterification and amidation.

Mechanistic Insight : Esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol .

Cycloaddition Reactions

The maleimide group participates in Diels-Alder reactions with electron-rich dienes.

| Diene | Conditions | Product | Outcome |

|---|---|---|---|

| Furan | Toluene, 110°C | Bicyclic oxanorbornene derivative | Endo selectivity observed . |

| Anthracene | Reflux, 24 h | Tricyclic adduct | High regioselectivity . |

Computational Support : DFT studies confirm favorable frontier molecular orbital interactions (HOMO<sub>diene</sub>–LUMO<sub>maleimide</sub>) .

Decarboxylation Reactions

Thermal or photolytic decarboxylation generates aromatic intermediates.

Note : Decarboxylation is suppressed in polar solvents due to stabilization of carboxylate anions .

Coordination with Metal Ions

The carboxylic acid groups act as bidentate ligands for transition metals.

| Metal Salt | pH | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | 4.5–5.5 | Octahedral Cu(II) complex | 8.2 ± 0.3 |

| FeCl<sub>3</sub> | 2.0–3.0 | Trinuclear Fe(III) cluster | 12.7 ± 0.5 |

Application : Metal complexes exhibit enhanced antioxidant and antimicrobial activities compared to the free ligand .

Sulfonamide Formation

Reaction with sulfonyl chlorides produces sulfonamide derivatives.

| Sulfonyl Chloride | Base | Yield | Biological Activity |

|---|---|---|---|

| p-Toluenesulfonyl chloride | Triethylamine | 78% | Improved antibacterial potency (MIC: 6 µM) . |

| Mesyl chloride | Pyridine | 82% | Enhanced solubility in DMSO . |

SAR Insight : Electron-withdrawing substituents on the sulfonyl group increase metabolic stability .

Photochemical Reactions

UV-induced [2+2] cycloaddition forms dimeric structures.

| Wavelength | Solvent | Product | Quantum Yield |

|---|---|---|---|

| 365 nm | Acetonitrile | Head-to-tail cyclobutane dimer | 0.32 ± 0.04 |

Caution : Prolonged irradiation leads to maleimide ring-opening side reactions .

This compound serves as a versatile building block in medicinal chemistry and materials science. Its dual reactivity (maleimide electrophilicity + carboxylate nucleophilicity) enables the construction of complex architectures, from drug conjugates to metal-organic frameworks. Recent advances in microwave-assisted synthesis and computational modeling have significantly expanded its synthetic utility.

Applications De Recherche Scientifique

Drug Development

One of the primary applications of this compound lies in its use as a building block for the synthesis of pharmaceuticals. Its structural characteristics make it suitable for:

- Antibody-Drug Conjugates (ADCs) : The compound can be utilized as a linker in ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells. This targeted approach minimizes damage to healthy tissues while maximizing therapeutic efficacy .

Bio-Conjugation

The compound serves as a non-cleavable linker in bio-conjugation processes. Its maleimide functional group allows for selective conjugation with thiol-containing biomolecules, such as proteins and peptides. This property is particularly useful in:

- Biotechnology : It facilitates the development of biopharmaceuticals by enabling the stable attachment of therapeutic agents to antibodies or other proteins .

Materials Science

In materials science, the compound's unique chemical structure allows for its incorporation into polymers and nanomaterials, leading to:

- Smart Materials : The ability to form stable covalent bonds can be exploited to create responsive materials that change properties under specific stimuli (e.g., pH or temperature).

Case Study 1: Development of Targeted Cancer Therapies

A study investigated the use of this compound as a linker in ADCs targeting HER2-positive breast cancer cells. The results showed that ADCs incorporating this compound exhibited enhanced cytotoxicity compared to conventional therapies, demonstrating its potential in improving treatment outcomes .

Case Study 2: Synthesis of Functionalized Polymers

Research focusing on the incorporation of this compound into polymeric systems revealed that it could enhance the mechanical properties and thermal stability of the resulting materials. The study highlighted its application in developing high-performance materials suitable for biomedical devices .

Mécanisme D'action

The mechanism of action of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s imide group can form strong hydrogen bonds and interact with enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a different substitution pattern on the benzene ring.

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains an acetic acid group instead of the benzene ring.

Uniqueness

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid is unique due to its dual carboxylic acid groups and the specific positioning of the pyrrole ring. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Activité Biologique

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid, commonly referred to as a pyrrole derivative, has garnered attention for its potential biological activities. This compound features a pyrrole ring that is known for its diverse pharmacological properties. The following sections detail its biological activity, including cytotoxicity, anti-inflammatory effects, and potential applications in drug development.

- Molecular Formula : C₉H₇N₁O₄

- Molecular Weight : 197.16 g/mol

- CAS Number : 55738-70-0

Biological Activity Overview

Research indicates that pyrrole derivatives exhibit a range of biological activities, including:

- Cytotoxicity : Many studies have demonstrated the ability of pyrrole compounds to inhibit cancer cell proliferation.

- Antioxidant Activity : Pyrroles are often evaluated for their capacity to scavenge free radicals.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of cytokine production.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Cytotoxicity | Inhibition of cancer cell lines (e.g., HepG2) | , |

| Antioxidant | Scavenging DPPH radicals | , |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | , |

Cytotoxicity Studies

A significant body of research has focused on the cytotoxic effects of this compound. For instance:

- A study evaluated the compound's effect on HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines using the resazurin assay. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent cytotoxic activity at higher concentrations .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays:

- The DPPH assay demonstrated that the compound effectively scavenged free radicals, indicating its potential as an antioxidant agent. This activity is crucial for mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

In vivo studies have shown that pyrrole derivatives can modulate inflammatory responses:

- Compounds similar to this compound have been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several case studies illustrate the efficacy of pyrrole derivatives in clinical and experimental settings:

- Case Study 1 : A novel pyrrole derivative was synthesized and tested against multiple cancer cell lines. Results indicated significant apoptosis induction through caspase activation pathways .

- Case Study 2 : An evaluation of the anti-inflammatory properties in a murine model showed reduced paw edema after administration of a pyrrole-based compound compared to controls .

Propriétés

IUPAC Name |

5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO6/c14-9-1-2-10(15)13(9)8-4-6(11(16)17)3-7(5-8)12(18)19/h1-5H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTJKKKLRNPKNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444466 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55738-70-0 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.